molecular formula C10H13NO3S B1454401 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1410694-99-3

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1454401
CAS No.: 1410694-99-3
M. Wt: 227.28 g/mol
InChI Key: WYTNXIDKKIJMCI-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, an oxane (tetrahydropyran) ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 4-methylthiazole with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control over reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.

    4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-methanol: Features a hydroxymethyl group instead of a carboxylic acid.

Uniqueness

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the oxane and thiazole rings, which confer distinct chemical and physical properties. The carboxylic acid group also provides versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-6-8(10(12)13)15-9(11-6)7-3-2-4-14-5-7/h7H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNXIDKKIJMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
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4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

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